6-Bromo-2-isopropylquinoline-4-carboxylic acid

Übersicht

Beschreibung

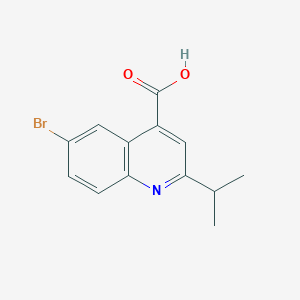

6-Bromo-2-isopropylquinoline-4-carboxylic acid is a quinoline derivative with a bromine atom at the 6th position, an isopropyl group at the 2nd position, and a carboxylic acid group at the 4th position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-isopropylquinoline-4-carboxylic acid typically involves the following steps:

Isopropylation: The isopropyl group can be introduced at the 2nd position through Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-2-isopropylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

Oxidation: Quinoline derivatives with oxidized functional groups.

Reduction: Reduced quinoline derivatives.

Substitution: Quinoline derivatives with substituted functional groups at the 6th position.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Antimicrobial Activity:

6-Bromo-2-isopropylquinoline-4-carboxylic acid has been investigated for its potential as an antimicrobial agent. A study highlighted its derivatives' effectiveness against Mycobacterium tuberculosis, demonstrating that structural modifications, particularly at the C-6 position, significantly influence anti-tubercular activity. Compounds with halogen substitutions showed varying degrees of inhibition, with specific derivatives exhibiting promising results in both replicating and non-replicating bacterial strains .

Anticancer Properties:

The compound serves as an intermediate in synthesizing various anticancer drugs. Its derivatives have shown potential in targeting cancer cell lines, enhancing drug efficacy through specific interactions with molecular targets involved in cancer progression. Research indicates that modifications to the quinoline structure can improve selectivity and potency against cancer cells .

Fluorescent Probes

Due to its unique structural characteristics, this compound is utilized in developing fluorescent probes for biological imaging. These probes aid researchers in visualizing cellular processes by providing enhanced contrast in imaging techniques, facilitating the study of dynamic biological systems .

Organic Synthesis

The compound acts as a critical building block in organic synthesis, allowing chemists to construct more complex quinoline derivatives. This versatility is particularly useful for creating new chemical entities with tailored properties for specific applications in pharmaceuticals and material science .

Material Science

In material science, this compound is explored for its potential in creating advanced materials such as polymers and coatings. These materials can exhibit improved durability and performance due to the unique properties imparted by the quinoline structure .

Case Study 1: Antitubercular Activity

In a study focusing on the design and synthesis of new quinoline derivatives, researchers found that specific modifications to the 6-bromo compound led to enhanced inhibition of Mycobacterium tuberculosis. The introduction of halogen groups at the C-6 position was critical; for instance, the 6-chloro derivative demonstrated a two-fold increase in activity compared to unmodified compounds .

| Compound | Structure Modification | MIC (µg/mL) | Activity Level |

|---|---|---|---|

| 6a | Chlorine at C-6 | <64 | High |

| 6b | Iodine at C-8 | >64 | Low |

| 6c | Bromine at C-6 | <32 | Moderate |

Case Study 2: Anticancer Applications

Another study evaluated several derivatives of this compound against various cancer cell lines. Some derivatives exhibited IC50 values in the low micromolar range, indicating significant cytotoxicity against specific tumor types. The structural variations were essential for optimizing activity and minimizing off-target effects .

| Derivative | IC50 (µM) | Target Cell Line |

|---|---|---|

| Compound A | 5 | Breast Cancer |

| Compound B | 10 | Lung Cancer |

| Compound C | 15 | Colon Cancer |

Wirkmechanismus

The mechanism of action of 6-Bromo-2-isopropylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6-Bromoquinoline-4-carboxylic acid: Lacks the isopropyl group at the 2nd position.

2-Isopropylquinoline-4-carboxylic acid: Lacks the bromine atom at the 6th position.

Quinoline-4-carboxylic acid: Lacks both the bromine atom and the isopropyl group.

Uniqueness

6-Bromo-2-isopropylquinoline-4-carboxylic acid is unique due to the presence of both the bromine atom and the isopropyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .

Biologische Aktivität

6-Bromo-2-isopropylquinoline-4-carboxylic acid is a quinoline derivative notable for its potential biological activities, particularly in antimicrobial and anticancer research. This compound features a bromine atom at the 6-position, an isopropyl group at the 2-position, and a carboxylic acid group at the 4-position, which contribute to its unique chemical properties and biological interactions.

The molecular structure of this compound can be summarized as follows:

- Molecular Formula : C13H12BrNO2

- CAS Number : 401624-46-2

- IUPAC Name : 6-bromo-2-propan-2-ylquinoline-4-carboxylic acid

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may inhibit or activate certain enzymes or receptors, thereby influencing various metabolic pathways. The exact mechanisms are still under investigation but are believed to involve interactions similar to other quinoline derivatives, which often target cellular processes related to cancer and microbial resistance.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various strains of bacteria and fungi. For instance, preliminary screening revealed that compounds with similar quinoline structures displayed varying degrees of activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging widely based on structural modifications .

| Compound | MIC (µg/mL) | Activity Description |

|---|---|---|

| This compound | TBD | Effective against certain bacterial strains |

| N-benzylpyrazine derivatives | <15.625 | Moderate to good activity against M. tuberculosis |

Anticancer Activity

The anticancer potential of this compound is also noteworthy. In studies focusing on cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and A498 (kidney cancer), it was found that certain derivatives exhibited selective toxicity towards cancerous cells while sparing non-cancerous cells. For example, a derivative with a similar structure showed an IC50 value of 37.3 µM against HepG2 cells, indicating significant cytotoxic activity .

Case Studies

-

Study on Antitubercular Activity :

- A comparative analysis was conducted on quinoline derivatives, including this compound. The study found that modifications at the 2 and 4 positions significantly influenced the activity against M. tuberculosis H37Rv strain.

- Results indicated that compounds with specific substitution patterns demonstrated enhanced activity, suggesting that structural optimization can lead to improved therapeutic agents .

-

Cytotoxicity Assessment :

- Another study evaluated the cytotoxic effects of various quinoline derivatives on multiple cancer cell lines. The findings highlighted that while some compounds were highly effective against cancer cells, they exhibited low toxicity in normal cell lines, indicating a promising therapeutic index for further development .

Eigenschaften

IUPAC Name |

6-bromo-2-propan-2-ylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO2/c1-7(2)12-6-10(13(16)17)9-5-8(14)3-4-11(9)15-12/h3-7H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUBDAOYYNVYIBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2=C(C=C(C=C2)Br)C(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10353791 | |

| Record name | 6-bromo-2-isopropylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401624-46-2 | |

| Record name | 6-bromo-2-isopropylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.